5,6,7,8-テトラヒドロキナゾリン-2-アミン

概要

説明

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives often involves multicomponent reactions (MCRs) that are more straightforward than conventional multistep organic reactions. For instance, one-pot methods have been developed to synthesize tetrahydro derivatives of quinazoline-2-amine, which allow the creation of new organic molecules in a single step with minimum time and effort. These methods typically involve the cyclocondensation of substituted carboxaldehydes with cyclic ketones and guanidine carbonate (Tugcu & Turhan, 2018).

Molecular Structure Analysis

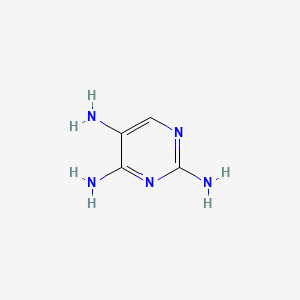

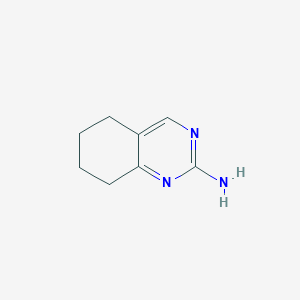

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-2-amine is characterized by a tetrahydroquinazoline backbone, which is a common structural motif in many biologically active compounds. The presence of the tetrahydroquinazoline core provides a rigid framework that can interact with various biological targets, contributing to the compound's pharmacological properties.

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives can undergo various chemical reactions, including reductive amination, cyclocondensation, and Diels-Alder reactions, to generate a wide range of compounds with diverse chemical properties. For example, the synthesis of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates involves reductive amination and is facilitated by the compound's ability to act as a versatile intermediate (Gangjee et al., 1995).

科学的研究の応用

抗結核薬の開発

5,6,7,8-テトラヒドロキナゾリン-2-アミン誘導体は、潜在的な抗結核薬として有望であることが示されています。分子ドッキング研究では、結核菌の必須酵素であるジヒドロ葉酸レダクターゼ(DHFR)、パントテン酸キナーゼ(Mt PanK)、FAD含有オキシドレダクターゼDprE1(Mt DprE1)に対する高い結合親和性が示されています。 これらの化合物は、多剤耐性結核菌に対する新しい治療法の設計に役立つ可能性があります .

糖尿病治療

同じ誘導体は、β-グルコシダーゼに対する阻害活性も示しており、糖尿病治療のための新しい足場となる可能性があります。 これは、糖尿病の有病率が世界的に増加していることと、より効果的な治療法が必要とされていることを考えると特に重要です .

グリーンケミストリーの応用

グリーンケミストリーの分野では、5,6,7,8-テトラヒドロキナゾリン-2-アミン誘導体は、環境に優しい方法で合成することができます。 粉砕を伴うメカノケミカル法は、短時間で高い収率を得ることができ、効率的で持続可能な合成経路を示しています .

抗酸化剤

これらの化合物は、密度汎関数理論(DFT)を用いてその抗酸化特性について研究されています。 特定の誘導体は強力な抗酸化物質として特定されており、酸化ストレス関連疾患の治療法の開発に役立つ可能性があります .

材料科学

5,6,7,8-テトラヒドロキナゾリン-2-アミンの構造コアは、材料科学において重要です。 その誘導体は、電子機器や医薬品など、さまざまな産業で潜在的な用途を持つ新しい材料の作成に不可欠です .

コンビナトリアルケミストリー

この化合物は、創薬に広く使用されているN-ヘテロ環類に属します。 その誘導体は、さまざまな生物学的活性をスクリーニングするための化合物の膨大なライブラリーを作成するために使用できます .

新規誘導体の合成

この化合物は、多様なピリミジン環誘導体の合成のための前駆体として役立ちます。 反応条件は穏やかで、収率も優れているため、合成有機化学において貴重な化合物となっています .

抗ウイルス研究

抗ウイルス研究のために、5,6,7,8-テトラヒドロキナゾリン-2-アミンの誘導体が合成されています。 これらの研究は、さまざまなウイルス感染症に対する新しい治療法の継続的な探索において不可欠です .

作用機序

Target of Action

5,6,7,8-Tetrahydroquinazolin-2-amine has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis, making them promising targets for antitubercular agents .

Mode of Action

The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking

Biochemical Pathways

The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazolin-2-amine affects the biochemical pathways these enzymes are involved in. For instance, DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR can therefore disrupt these processes, leading to the death of the bacteria .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazolin-2-amine’s action primarily involve the inhibition of key enzymes in Mycobacterium tuberculosis, leading to disruption of essential biochemical pathways and ultimately the death of the bacteria . The compound also shows high inhibition activity against β-glucosidase, suggesting potential for the treatment of diabetes .

Safety and Hazards

将来の方向性

The future directions for the study of 5,6,7,8-Tetrahydroquinazolin-2-amine are promising. The compound and its derivatives have potential applications in the treatment of diseases such as cancer and diabetes .

Relevant Papers Several papers have been published on 5,6,7,8-Tetrahydroquinazolin-2-amine . These papers provide valuable insights into the properties and potential applications of this compound.

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydroquinazolin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for the development of anticancer agents . The compound interacts with CDK5 by binding to its active site, thereby inhibiting its activity. This interaction is essential for its potential use in cancer therapy, as CDK5 is involved in the regulation of cell cycle and apoptosis.

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazolin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK5 can lead to altered cell cycle progression and increased apoptosis in cancer cells . Additionally, the compound has shown potential in affecting other cellular processes, such as DNA repair and cell differentiation.

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydroquinazolin-2-amine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of CDK5 by binding to its active site, which prevents the phosphorylation of downstream targets . This inhibition disrupts the normal function of CDK5, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit other enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase, further highlights its potential as a versatile biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinazolin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazolin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 5,6,7,8-Tetrahydroquinazolin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, which determine its accumulation in specific tissues and organs.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazolin-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or cytoplasm can affect its interactions with target enzymes and influence its overall biochemical effects.

特性

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOBFYEASSZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279645 | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305-85-3 | |

| Record name | 2305-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,6,7,8-tetrahydroquinazolin-2-amine derivatives interesting for asthma treatment?

A1: Research suggests that 5,6,7,8-tetrahydroquinazolin-2-amine derivatives can act as histamine H4 receptor modulators []. The histamine H4 receptor is involved in inflammatory responses and immune regulation, making it a potential target for asthma therapies []. By modulating the activity of this receptor, these compounds may help control airway inflammation and bronchoconstriction, key aspects of asthma.

Q2: What are the key structural features of these compounds, and how are they studied?

A2: 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives are characterized by a pyrimidine ring fused to a cyclohexane ring, with an amine group at the 2-position. Researchers have employed various synthetic strategies to create these compounds, including one-pot methods for efficient synthesis []. Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for characterizing the structure and confirming the identity of the synthesized compounds []. Further research is ongoing to explore the structure-activity relationships and optimize their properties for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。